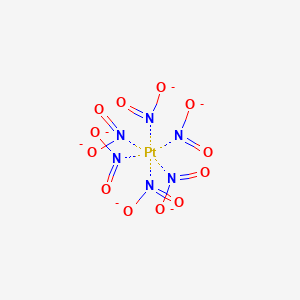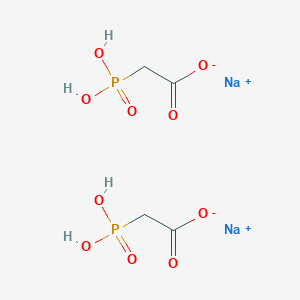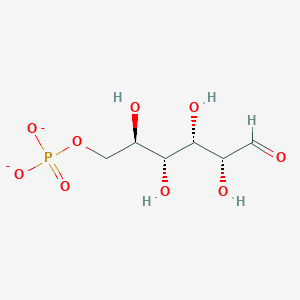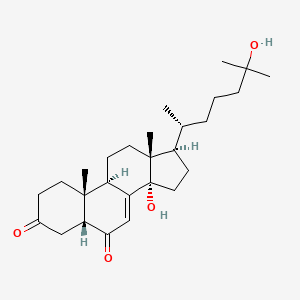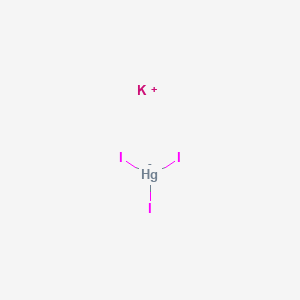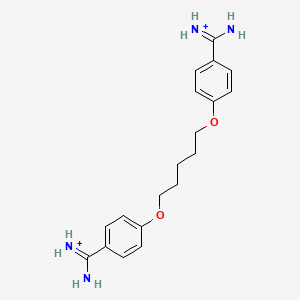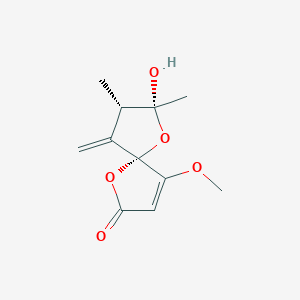
纸莎草酸 A
描述
Papyracillic acid A is a phytotoxin produced by the fungus Ascochyta agropyrina var nanaThe compound is known for its biting deterrent activity against mosquitoes, particularly Aedes aegypti, which is a vector for dengue fever .
科学研究应用
作用机制
Target of Action
Papyracillic acid A, also known as Papyracillic acid or PAPYRACILLIC ACID, primarily targets the Aedes aegypti mosquito, which is a major vector of arboviruses responsible for dengue fever . It acts as a biting deterrent against these mosquitoes .
Mode of Action
The compound interacts with its targets by acting as a phytotoxin . The structural feature responsible for the activity of Papyracillic acid A is probably the furanone ring . The presence of alternative substituted cyclobutene, oxiran, or substituted 4H-1,2,3-oxadiazine rings in some derivatives may be responsible for an increase in activity .
Biochemical Pathways
It is known that the compound is a bioactive 1,6-dioxaspiro[4,4]nonene derivative in equilibrium with the open-chain form . It is related to the mycotoxin penicillic acid .
Result of Action
Papyracillic acid A has shown strong mosquito biting deterrent activity . All the compounds showed biting deterrence higher than the solvent control, ethanol . None of these compounds showed any larvicidal activity at the highest testing dose of 100 ppm .
Action Environment
The action of Papyracillic acid A can be influenced by environmental factors. For instance, large amounts of bromide can alter the secondary metabolism of the fungus that produces Papyracillic acid A, leading it to produce the compound as the main metabolite
生化分析
Biochemical Properties
Papyracillic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit specific kinases in human cancer cells, thereby acting as a protein kinase inhibitor . This interaction is crucial for its anticancer activity, as it can inhibit tumor growth by targeting these kinases. Additionally, papyracillic acid has been shown to interact with other fungal phytotoxins, such as cyclopaldic acid, seiridin, and sphaeropsidin A, which may enhance its biological activity .
Cellular Effects
Papyracillic acid exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to inhibit tumor growth by targeting specific kinases, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, papyracillic acid can modulate the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of papyracillic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Papyracillic acid binds to specific kinases in cancer cells, inhibiting their activity and leading to the suppression of tumor growth . This inhibition results in the disruption of cell signaling pathways that are essential for cell proliferation and survival. Additionally, papyracillic acid can induce changes in gene expression, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of papyracillic acid have been observed to change over time. The stability and degradation of papyracillic acid are crucial factors that influence its long-term effects on cellular function. Studies have shown that papyracillic acid remains stable under certain conditions, allowing for sustained biological activity . Its degradation over time can lead to a decrease in its effectiveness, highlighting the importance of optimizing storage and handling conditions for this compound.
Dosage Effects in Animal Models
The effects of papyracillic acid vary with different dosages in animal models. At lower doses, papyracillic acid has been shown to inhibit tumor growth without causing significant toxic or adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of papyracillic acid.
Metabolic Pathways
Papyracillic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. It has been shown to affect metabolic flux and metabolite levels, thereby modulating cellular metabolism . The interaction of papyracillic acid with specific enzymes, such as kinases, plays a crucial role in its anticancer activity, as it can inhibit key metabolic pathways involved in cell proliferation and survival.
Transport and Distribution
The transport and distribution of papyracillic acid within cells and tissues are essential for its biological activity. Papyracillic acid is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target cells . This distribution is crucial for its effectiveness, as it ensures that papyracillic acid reaches its target sites within the cells, allowing for optimal interaction with biomolecules and enzymes.
Subcellular Localization
Papyracillic acid exhibits specific subcellular localization, which influences its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and enzymes, thereby enhancing its biological activity and effectiveness.
准备方法
Papyracillic acid A can be synthesized through various methods. One approach involves the use of zinc carbenoid-mediated tandem chain extension-acylation reaction to assemble the spiroacetal core, followed by functional group manipulation to obtain papyracillic acid and its derivatives nana .
化学反应分析
Papyracillic acid A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of papyracillic acid can lead to the formation of various oxidized derivatives .
相似化合物的比较
Papyracillic acid A is similar to other fungal phytotoxins such as cyclopaldic acid, seiridin, and sphaeropsidin A. These compounds share similar structural features and biological activities, but papyracillic acid is unique in its strong biting deterrent activity against mosquitoes . Other similar compounds include penicillic acid, which is a classical mycotoxin produced by various fungi .
属性
IUPAC Name |
(2R,3S,5S)-2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3/t6-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMIBGYKZFDMD-MQOMDTIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=C)[C@]2(C(=CC(=O)O2)OC)O[C@@]1(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


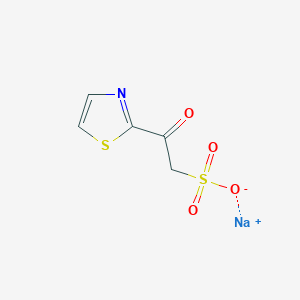


![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)



